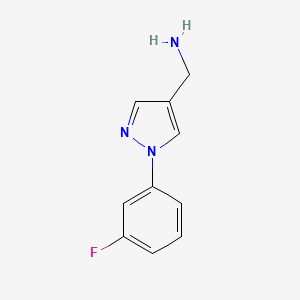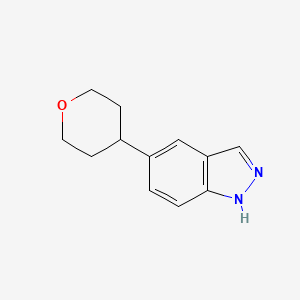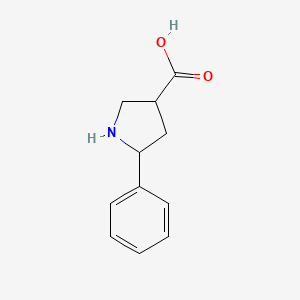
5-Phenylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
5-Phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular weight of 227.69 . It is a white solid in its physical form . The IUPAC name for this compound is 5-phenylpyrrolidine-3-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 5-Phenylpyrrolidine-3-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors . For instance, a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids has been reported .Molecular Structure Analysis
The molecular structure of 5-Phenylpyrrolidine-3-carboxylic acid is represented by the linear formula C11H14ClNO2 . The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H .Physical And Chemical Properties Analysis
5-Phenylpyrrolidine-3-carboxylic acid is a white solid . It has a molecular weight of 227.69 . The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H .Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Analysis
5-Phenylpyrrolidine-3-carboxylic acid and its derivatives have been extensively studied using various spectroscopic techniques and theoretical approaches. In a study by Devi et al. (2018), 5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and characterized using X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and computational methods. The study provided insights into structural, thermodynamic parameters, and potential applications in materials science due to its nonlinear optical properties (Devi et al., 2018).
Synthesis and Chemical Transformations
Research on the synthesis of derivatives of 5-Phenylpyrrolidine-3-carboxylic acid is quite robust. Attanasi et al. (2002) explored the synthesis of 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives, demonstrating the potential for multistep transformations without intermediate workup procedures (Attanasi et al., 2002). Additionally, Črček et al. (2012) conducted a parallel solution-phase approach to synthesize a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, highlighting the compound's versatility in organic synthesis (Črček et al., 2012).
Potential in Nonlinear Optical Materials
Further research has been conducted on the nonlinear optical properties of 5-Phenylpyrrolidine-3-carboxylic acid derivatives. A study by Devi et al. (2018) on 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed significant hyperpolarizability values, suggesting its potential as a future nonlinear optical (NLO) material (Devi et al., 2018).
Applications in Biologically Active Compounds Synthesis
The synthesis of biologically active compounds is another significant application. Ohigashi et al. (2010) reported the efficient synthesis of a key chiral building block for such compounds, demonstrating the compound's role in pharmaceutical synthesis (Ohigashi et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid, indicates that it causes serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Direcciones Futuras
Pyrrolidine derivatives, including 5-Phenylpyrrolidine-3-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
5-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLFKBOSDHKUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696212 | |
| Record name | 5-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
1086393-08-9 | |
| Record name | 5-Phenyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



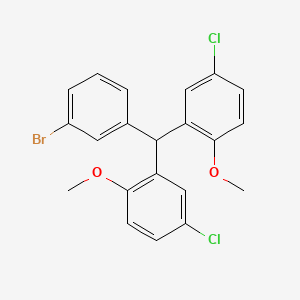
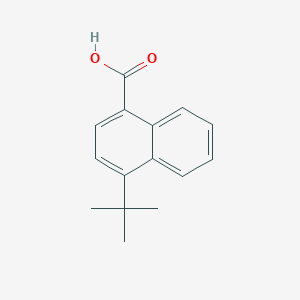

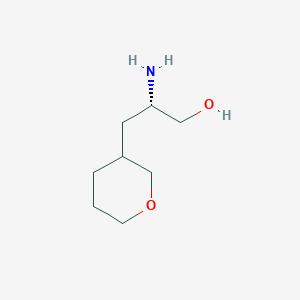
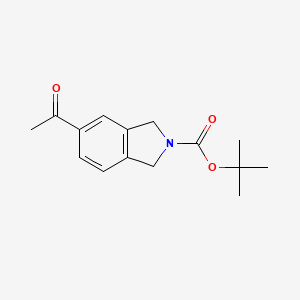



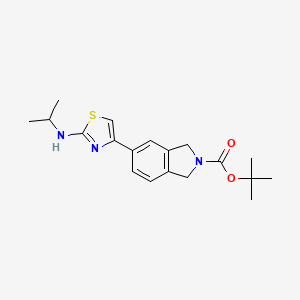
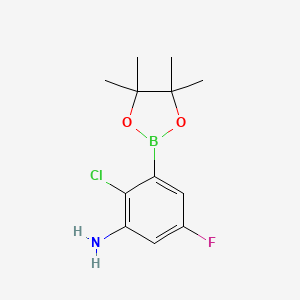
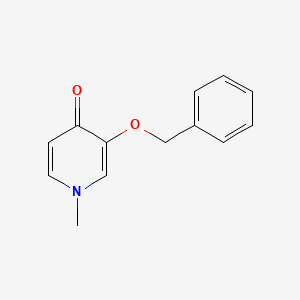
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine](/img/structure/B1503924.png)
